molecular formula C17H21NO B13940640 alpha-(Piperidinomethyl)-1-naphthalenemethanol

alpha-(Piperidinomethyl)-1-naphthalenemethanol

Cat. No.: B13940640
M. Wt: 255.35 g/mol
InChI Key: ISYJIORMUAFHNI-UHFFFAOYSA-N
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Description

Alpha-(Piperidinomethyl)-1-naphthalenemethanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Piperidinomethyl)-1-naphthalenemethanol typically involves the alpha-amination of aldehyde with dibenzyl azodicarboxylate (DBAD), followed by reductive amination and cyclization . This method is designed for the stereoselective synthesis of amine-substituted piperidines.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of cost-effective and scalable synthetic routes that can be adapted for large-scale production. The use of silica gel as a catalyst and methanol as a solvent under reflux conditions has been reported for similar compounds .

Chemical Reactions Analysis

Types of Reactions: Alpha-(Piperidinomethyl)-1-naphthalenemethanol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalenone derivatives, while reduction may yield alcohol derivatives.

Scientific Research Applications

Alpha-(Piperidinomethyl)-1-naphthalenemethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of alpha-(Piperidinomethyl)-1-naphthalenemethanol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with the central nervous system and immune system .

Comparison with Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom.

    Naphthalene: A polycyclic aromatic hydrocarbon with two fused benzene rings.

    Alpha-(Piperidinomethyl)-1-naphthalenemethanol: Combines the structural features of both piperidine and naphthalene.

Uniqueness: this compound is unique due to its combined structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

1-naphthalen-1-yl-2-piperidin-1-ylethanol

InChI

InChI=1S/C17H21NO/c19-17(13-18-11-4-1-5-12-18)16-10-6-8-14-7-2-3-9-15(14)16/h2-3,6-10,17,19H,1,4-5,11-13H2

InChI Key

ISYJIORMUAFHNI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(C2=CC=CC3=CC=CC=C32)O

Origin of Product

United States

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